molecular formula C11H15F2NO4 B13546383 (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B13546383
M. Wt: 263.24 g/mol
InChI Key: LSTRNSGAOYAQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group and two fluorine atoms. Its distinct configuration makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[310]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable precursor under controlled conditions to form the bicyclic core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[310]hexane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can significantly alter the properties of a molecule, including its metabolic stability and interaction with biological targets.

Medicine

In medicine, (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is investigated for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its fluorine atoms may impart unique characteristics such as increased resistance to degradation or enhanced performance in specific applications.

Mechanism of Action

The mechanism of action of (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The tert-butoxycarbonyl group may also play a role in protecting the compound from metabolic degradation, allowing it to exert its effects for a longer duration.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid shares similarities with other bicyclic compounds that contain fluorine atoms and tert-butoxycarbonyl groups. Examples include:
    • (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
    • (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific configuration and the presence of two fluorine atoms. This configuration can result in distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-6(8(15)16)4-5-7(14)11(5,12)13/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTRNSGAOYAQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.